![molecular formula C7H10N2O6S2 B14339660 Benzenesulfonic acid, 2-amino-4-[(sulfomethyl)amino]- CAS No. 105961-20-4](/img/structure/B14339660.png)
Benzenesulfonic acid, 2-amino-4-[(sulfomethyl)amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid, 2-amino-4-[(sulfomethyl)amino]- is an organosulfur compound with the molecular formula C₇H₁₀N₂O₆S₂. This compound is a derivative of benzenesulfonic acid, characterized by the presence of amino and sulfomethylamino groups. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require concentrated sulfuric acid for sulfonation, followed by the addition of appropriate reagents to introduce the amino and sulfomethylamino groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes, utilizing advanced chemical reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 2-amino-4-[(sulfomethyl)amino]- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can modify the amino groups, potentially forming different amines.
Substitution: The compound can undergo electrophilic aromatic substitution, where the sulfonic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, amines, and substituted aromatic compounds.
Scientific Research Applications
Benzenesulfonic acid, 2-amino-4-[(sulfomethyl)amino]- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound can be used in biochemical assays and as a reagent in protein modification studies.
Industry: The compound is used in the production of detergents, surfactants, and other industrial chemicals
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 2-amino-4-[(sulfomethyl)amino]- involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong ionic interactions with positively charged sites on proteins, while the amino groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: The parent compound, lacking the amino and sulfomethylamino groups.
Sulfanilic acid: Contains an amino group but lacks the sulfomethylamino group.
p-Toluenesulfonic acid: Contains a methyl group instead of the amino and sulfomethylamino groups.
Uniqueness
Benzenesulfonic acid, 2-amino-4-[(sulfomethyl)amino]- is unique due to the presence of both amino and sulfomethylamino groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications.
Properties
CAS No. |
105961-20-4 |
|---|---|
Molecular Formula |
C7H10N2O6S2 |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
2-amino-4-(sulfomethylamino)benzenesulfonic acid |
InChI |
InChI=1S/C7H10N2O6S2/c8-6-3-5(9-4-16(10,11)12)1-2-7(6)17(13,14)15/h1-3,9H,4,8H2,(H,10,11,12)(H,13,14,15) |
InChI Key |
GWMSUPQGLMRCRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NCS(=O)(=O)O)N)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



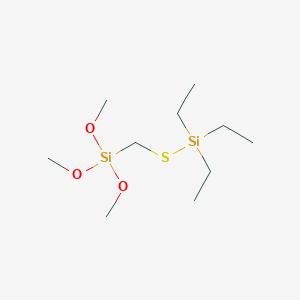
![2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 2-[(2,4-dimethoxyphenyl)methyl]-1-oxo-, 1,1-dimethylethyl ester](/img/structure/B14339587.png)
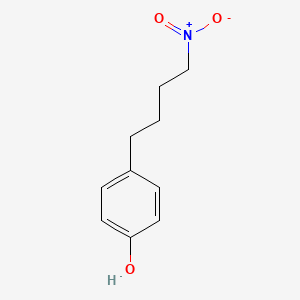
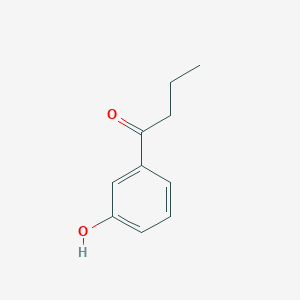


![1-Ethenyl-2-methyl-5-[1-(2-methyl-1H-pyrrol-1-yl)ethyl]-1H-pyrrole](/img/structure/B14339647.png)
![3-[(4-Phenylpiperidin-1-yl)methyl]-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B14339648.png)

![[4-(2-Methoxypropan-2-yl)cyclohex-1-en-1-yl]methanol](/img/structure/B14339651.png)
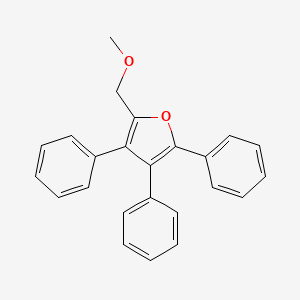
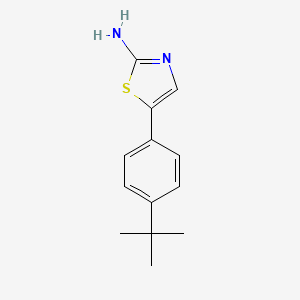
![1-({[(2,4-Dinitrophenyl)sulfanyl]acetyl}oxy)pyrrolidine-2,5-dione](/img/structure/B14339668.png)
